molecular formula C21H23NO4 B12062247 Fmoc-leucine-d3

Fmoc-leucine-d3

Cat. No.: B12062247
M. Wt: 356.4 g/mol
InChI Key: CBPJQFCAFFNICX-VWCYLIGHSA-N
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Description

Fmoc-leucine-d3: is a deuterated form of Fmoc-leucine, where three hydrogen atoms are replaced by deuterium. This compound is commonly used in peptide synthesis and as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling provides unique properties that make it valuable in scientific research, particularly in studies involving metabolic and pharmacokinetic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fmoc Protection: The synthesis of Fmoc-leucine-d3 typically begins with the protection of the amino group of leucine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Molecular Targets and Pathways: : Fmoc-leucine-d3 acts as a selective modulator of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By binding to PPARγ, this compound can influence the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and glucose tolerance .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3/t13?,19-

InChI Key

CBPJQFCAFFNICX-VWCYLIGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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